2-Chloro-5-ethynyl-4-methoxypyridine
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Overview
Description
2-Chloro-5-ethynyl-4-methoxypyridine is an organic compound with the molecular formula C8H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structural features, which include a chloro group, an ethynyl group, and a methoxy group attached to the pyridine ring. These functional groups confer distinct chemical properties and reactivity, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, catalysts, and solvents is crucial to achieving high yields and maintaining product quality. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynyl-4-methoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives of the ethynyl group.
Scientific Research Applications
2-Chloro-5-ethynyl-4-methoxypyridine has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied for its ability to inhibit lactate efflux in cells expressing high levels of monocarboxylate transporter 4 (MCT4) . This inhibition can lead to reduced cellular viability and has potential implications for cancer treatment. The compound’s unique structure allows it to interact with specific proteins and enzymes, modulating their activity and affecting various cellular processes.
Comparison with Similar Compounds
2-Chloro-5-ethynyl-4-methoxypyridine can be compared with other similar compounds, such as:
2-Chloro-4-methoxypyridine: This compound lacks the ethynyl group, which significantly alters its reactivity and applications.
2-Chloro-5-methylpyridine:
5-Chloro-2-methoxypyridine: The position of the chloro and methoxy groups differs, affecting its reactivity and interactions with other molecules.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing specific advantages in various chemical reactions and applications.
Properties
Molecular Formula |
C8H6ClNO |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-5-ethynyl-4-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-5-10-8(9)4-7(6)11-2/h1,4-5H,2H3 |
InChI Key |
XZZLTDWZFNGNMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#C)Cl |
Origin of Product |
United States |
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